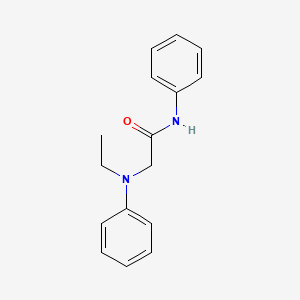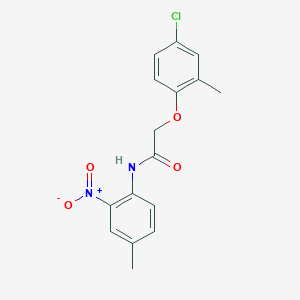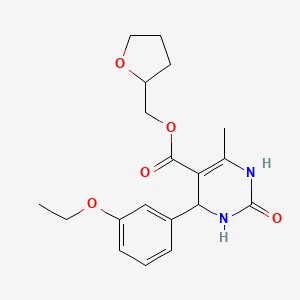![molecular formula C19H13BrF3NO2 B5120139 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5120139.png)
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of naphthamides and is structurally similar to the well-known drug, Celecoxib.
Mecanismo De Acción
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide works by inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting the activity of COX-2, 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide reduces the production of prostaglandins, which results in a reduction of pain and inflammation.
Biochemical and Physiological Effects
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further development. 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to have a high selectivity for COX-2 inhibition, which reduces the risk of side effects associated with non-selective COX inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has several advantages for lab experiments, including its high selectivity for COX-2 inhibition, low toxicity profile, and potential for use in the treatment of various inflammatory diseases. However, 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has some limitations, including its relatively low potency compared to other COX-2 inhibitors and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide. One area of research could focus on the development of more potent analogs of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide with improved selectivity and efficacy. Another area of research could focus on the use of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide in humans and its potential use in the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-bromo-3-methoxyaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. This reaction forms the intermediate compound, 4-bromo-3-methoxy-N-(2-(trifluoromethyl)phenyl)aniline, which is then reacted with 2-naphthoyl chloride to produce 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has been studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and cancer. 4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide has also been studied for its potential use as a COX-2 inhibitor, a class of drugs that have shown to be effective in treating pain and inflammation.
Propiedades
IUPAC Name |
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO2/c1-26-17-13(10-11-6-2-3-7-12(11)16(17)20)18(25)24-15-9-5-4-8-14(15)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVFGMNOIAIPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)

![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![5-(4-hydroxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5120109.png)

![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5120127.png)
![6-(4-methyl-3-cyclohexen-1-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5120131.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5120146.png)

